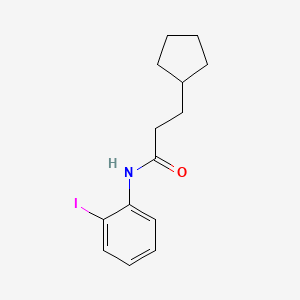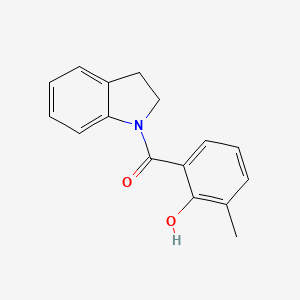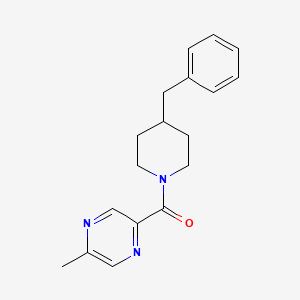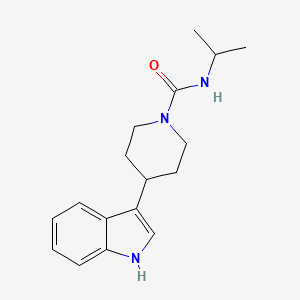
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide, commonly known as MMPC, is a small molecule that belongs to the class of pyridine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. MMPC is synthesized using a simple and efficient method, and its mechanism of action involves the modulation of specific biochemical pathways.
作用機序
The mechanism of action of MMPC involves the modulation of specific biochemical pathways. MMPC has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MMPC has also been shown to activate the AMPK pathway, which plays a crucial role in energy homeostasis and cell survival. In addition, MMPC has been found to modulate the expression of various proteins involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
MMPC has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. MMPC has also been found to induce apoptosis in cancer cells and inhibit tumor growth, suggesting its anti-cancer properties. In addition, MMPC has been found to reduce oxidative stress and neuroinflammation, indicating its neuroprotective properties.
実験室実験の利点と制限
MMPC has several advantages for lab experiments. It is a small molecule that can be easily synthesized using a simple and efficient method. MMPC is also stable and has a high purity, making it suitable for various assays. However, MMPC has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain assays. MMPC also has a short half-life, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for MMPC research. One potential direction is to investigate the use of MMPC in the treatment of other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore the use of MMPC in combination with other drugs for the treatment of cancer. MMPC can also be modified to improve its solubility and half-life, which can enhance its efficacy in vivo. Additionally, further studies can be conducted to elucidate the exact mechanism of action of MMPC and identify its target proteins.
Conclusion:
In conclusion, MMPC is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It is synthesized using a simple and efficient method and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. MMPC modulates specific biochemical pathways and has various biochemical and physiological effects. MMPC has several advantages for lab experiments, but also has some limitations. There are several future directions for MMPC research, which can lead to the development of novel therapies for various diseases.
合成法
The synthesis of MMPC is straightforward and involves the reaction of 2-methoxybenzoyl chloride with 6-methylpyridine-2-carboxamide in the presence of a base such as triethylamine. The reaction yields MMPC as a white crystalline solid with a purity of over 95%. The synthesis method is efficient, and the yield can be improved by optimizing the reaction conditions.
科学的研究の応用
MMPC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. MMPC has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in the treatment of inflammatory diseases. MMPC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth, suggesting its potential as an anti-cancer agent. In addition, MMPC has been found to protect neuronal cells from oxidative stress and reduce neuroinflammation, indicating its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-6-5-8-12(15-10)14(17)16-11-7-3-4-9-13(11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRUVHGLIZTFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)




![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)



![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)



